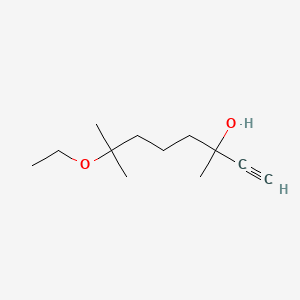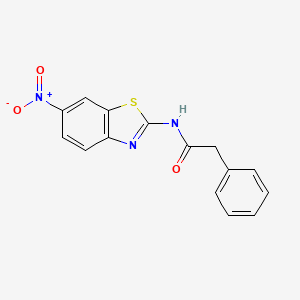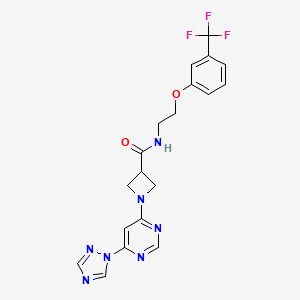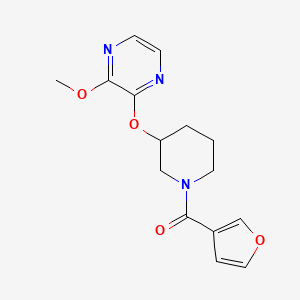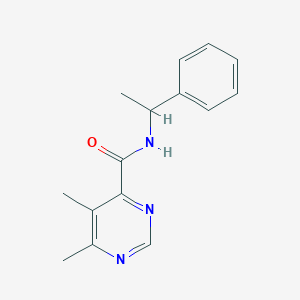
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPC belongs to the pyrimidine family and is a derivative of pyrimidine-4-carboxamide.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exerts its antitumor activity by inhibiting the activity of the enzyme thymidylate synthase (TS). TS is an essential enzyme for DNA synthesis and is overexpressed in many types of cancer cells. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits TS activity, thereby inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide also inhibits the activity of TS, which is an essential enzyme for DNA synthesis. In addition, 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is its potent antitumor activity against various types of cancer cells. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has also been shown to have low toxicity in normal cells. However, one of the limitations of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is its poor solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide. One of the directions is to study the mechanism of action of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide in more detail. Another direction is to study the potential use of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide for its potential use in cancer therapy.
Méthodes De Synthèse
The synthesis of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). The reaction yields 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide as a white crystalline solid.
Applications De Recherche Scientifique
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the major applications of 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide is in the treatment of cancer. Studies have shown that 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide exhibits potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
5,6-dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-11(2)16-9-17-14(10)15(19)18-12(3)13-7-5-4-6-8-13/h4-9,12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFADKBXOHWYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-N-(1-phenylethyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2419838.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)
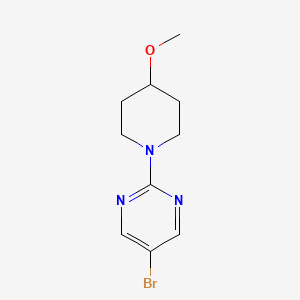
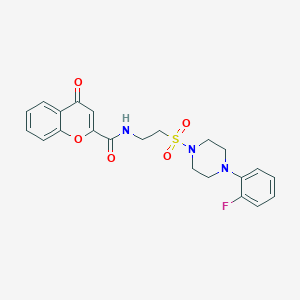
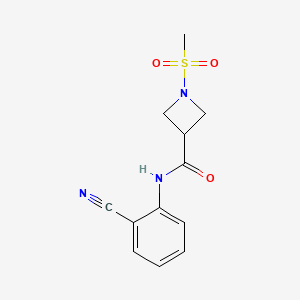
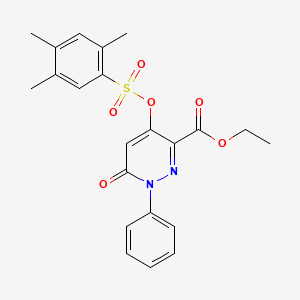
![N-(3,5-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2419852.png)
